5-((5-Amino-4-(methylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile
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Overview
Description
5-((5-Amino-4-(methylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of amino and pyrazine groups, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((5-Amino-4-(methylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This can include the use of specific boron reagents tailored for the reaction conditions, as well as the implementation of efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-((5-Amino-4-(methylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, reduction may produce amines, and substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
5-((5-Amino-4-(methylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including its interaction with enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-((5-Amino-4-(methylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. For instance, it acts as an adenosine triphosphate (ATP) competitive inhibitor of checkpoint kinase 1 (CHK1), a critical enzyme in the cellular response to DNA damage. By inhibiting CHK1, the compound can potentiate the effects of DNA-damaging agents, making it a promising candidate for combination therapies in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
5-((4-Aminopyridin-2-yl)amino)pyrazine-2-carbonitrile: This compound shares a similar core structure but lacks the methylamino group, which can affect its reactivity and biological activity.
®-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile: This compound includes additional functional groups that enhance its selectivity and potency as a CHK1 inhibitor.
Uniqueness
These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H11N7 |
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Molecular Weight |
241.25 g/mol |
IUPAC Name |
5-[[5-amino-4-(methylamino)pyridin-2-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C11H11N7/c1-14-9-2-10(17-5-8(9)13)18-11-6-15-7(3-12)4-16-11/h2,4-6H,13H2,1H3,(H2,14,16,17,18) |
InChI Key |
BCOAZQZWGJZXQC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=NC=C1N)NC2=NC=C(N=C2)C#N |
Origin of Product |
United States |
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